1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea
Overview
Description
CAY10711 is a substituted diamine antibiotic known for its rapid bactericidal activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and stationary-phase bacteria . The compound has a molecular formula of C41H54N6S2 and a molecular weight of 695.0 .
Mechanism of Action
CAY10711, also known as N1,N17-bis(2,2-diphenylethyl)-2,6,12,16-tetraazaheptadecanedithioamide or 1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea, is a substituted diamine that has shown promising results in the field of bacteriology .
Target of Action
The primary targets of CAY10711 are both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA) and stationary-phase bacteria .
Mode of Action
CAY10711 interacts with its bacterial targets by producing rapid bactericidal activity . This means it kills bacteria rather than merely inhibiting their growth.
Biochemical Pathways
aeruginosa . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By disrupting biofilm formation, CAY10711 enhances the susceptibility of bacteria to antibiotic treatment.
Pharmacokinetics
It is known that the compound is a crystalline solid with solubility in dmf, dmso, and ethanol . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
CAY10711 displays MIC 99 values of 2.9, 11.5, 2.9, and 2.9 µM against S. aureus RN4220, P. aeruginosa PAO1, E. coli ANS1, and MRSA 10082B, respectively This indicates that the compound is effective at low concentrationselegans development, survival, or reproduction , suggesting a good safety profile.
Biochemical Analysis
Biochemical Properties
CAY10711 interacts with various enzymes and proteins in biochemical reactions. It has been found to reduce biofilm formation and promote biofilm dispersal in P. aeruginosa
Cellular Effects
CAY10711 has significant effects on various types of cells and cellular processes. It influences cell function by reducing biofilm formation and promoting biofilm dispersal in P. aeruginosa . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.
Molecular Mechanism
The molecular mechanism of action of CAY10711 involves its interaction with bacterial cells, leading to rapid bactericidal activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10711 involves the reaction of N1,N17-bis(2,2-diphenylethyl)-2,6,12,16-tetraazaheptadecanedithioamide with various reagents under controlled conditions. The reaction typically requires solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The compound is obtained as a crystalline solid with a purity of ≥95% .
Industrial Production Methods
Industrial production of CAY10711 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability for up to two years .
Chemical Reactions Analysis
Types of Reactions
CAY10711 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of CAY10711 with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
CAY10711 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diamine-based antibiotics and their synthesis.
Medicine: Explored for its potential use in developing new antibiotics to combat resistant bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials to prevent biofilm formation
Comparison with Similar Compounds
Similar Compounds
CAY10576: Another substituted diamine with similar bactericidal properties.
CAY10650: Known for its activity against Gram-positive bacteria.
Uniqueness of CAY10711
CAY10711 is unique due to its rapid bactericidal activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and stationary-phase bacteria. It also reduces biofilm formation and promotes biofilm dispersal in Pseudomonas aeruginosa, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2,2-diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H54N6S2/c48-40(46-32-38(34-18-6-1-7-19-34)35-20-8-2-9-21-35)44-30-16-28-42-26-14-5-15-27-43-29-17-31-45-41(49)47-33-39(36-22-10-3-11-23-36)37-24-12-4-13-25-37/h1-4,6-13,18-25,38-39,42-43H,5,14-17,26-33H2,(H2,44,46,48)(H2,45,47,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBYQYRUQTVCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=S)NCCCNCCCCCNCCCNC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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